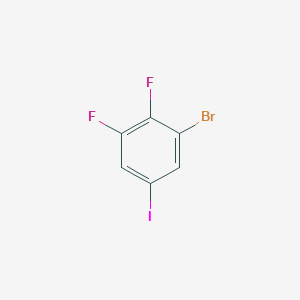

![molecular formula C18H15FN2O3S2 B2954793 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide CAS No. 865175-42-4](/img/structure/B2954793.png)

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

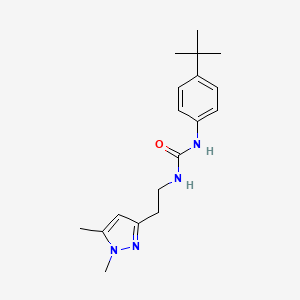

The compound is a derivative of benzo[d]thiazol-2(3H)-one . It contains functional groups such as an allyl group, a methylsulfonyl group, and a fluorobenzamide group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The molecular formula of a similar compound, 3-Allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide, is C11H13BrN2O2S2 and its molecular weight is 349.26 .Chemical Reactions Analysis

In a study, 3-formylchromones and 2-aminobenzothiazoles formed corresponding imines when 2-propanol was used as the solvent .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

- Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine derivatives showed promising antimicrobial activities. These compounds, synthesized via Knoevenagel condensation, demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of a fluorine atom in these molecules was essential for enhancing their antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Cardiac Electrophysiological Activity

- N-substituted imidazolylbenzamides, including derivatives similar to the compound of interest, exhibited potency as selective class III agents in cardiac electrophysiological activities. These compounds were compared to sematilide, indicating their potential in clinical trials for arrhythmias (Morgan et al., 1990).

Photosensitizers for Cancer Treatment

- Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing a Schiff base have been investigated for their photophysical and photochemical properties. These properties make them promising candidates as Type II photosensitizers in photodynamic therapy for cancer treatment, highlighting the compound's potential in medicinal applications (Pişkin, Canpolat, & Öztürk, 2020).

Metabolic Stability in Medicinal Chemistry

- Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors highlighted the importance of specific substitutions, such as the fluorophenylsulfonamido group, in improving metabolic stability. This is crucial for the development of therapeutic agents with enhanced efficacy and safety profiles (Stec et al., 2011).

Antibacterial Activity Against Rice Bacterial Leaf Blight

- Sulfone derivatives containing 1,3,4-oxadiazole moieties showed good antibacterial activities against rice bacterial leaf blight. These compounds not only inhibited bacterial growth but also enhanced plant resistance, demonstrating the compound's potential in agricultural applications (Shi et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-fluoro-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S2/c1-3-10-21-15-9-8-14(26(2,23)24)11-16(15)25-18(21)20-17(22)12-4-6-13(19)7-5-12/h3-9,11H,1,10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNBNMSYCSWIAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide](/img/structure/B2954710.png)

![ethyl 4-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2954712.png)

![1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2954714.png)

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954719.png)

![Tert-butyl (1S,4R,5R)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2954727.png)

![N-[(3-Fluorophenyl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2954728.png)

![tert-butyl 4-(4-{[(3-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2954731.png)

![5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone;hydrochloride](/img/structure/B2954732.png)